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Compound of Interest

Compound Name: 4-methylgramine

CAS No.: 164119-81-7

Cat. No.: B063323 Get Quote

Executive Summary
This guide details the structural characterization of 4-methylgramine (3-

(dimethylaminomethyl)-4-methylindole), a regioisomer of the alkaloid gramine. Unlike

unsubstituted gramine, the presence of a methyl group at the C4 position introduces significant

steric strain (peri-interaction) with the C3-dimethylaminomethyl side chain. This interaction

creates distinct spectroscopic signatures in NMR and alters fragmentation kinetics in Mass

Spectrometry.

This document serves as a self-validating protocol for researchers confirming the identity of 4-
methylgramine in synthetic mixtures or biological extracts.

Structural Context & Synthetic Origins
To accurately analyze 4-methylgramine, one must understand its synthetic origin, as this

dictates the impurity profile. The compound is typically synthesized via a Mannich reaction

involving 4-methylindole, formaldehyde, and dimethylamine.

Critical Impurity Profile
Unreacted 4-Methylindole: The starting material lacks the aliphatic amine side chain.
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Bis-alkylation: Over-reaction can occur at the N1 position (though less common without

strong base).

Isomeric Contamination: If the starting indole was not pure 4-methylindole (e.g., containing

5-methylindole), the resulting gramine will be a difficult-to-separate regioisomer.
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Figure 1: Mannich reaction pathway showing the formation of the reactive iminium species and

the target C3-substituted product.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary "fingerprint" for 4-methylgramine. The ionization

behavior is dominated by the basic nitrogen in the side chain and the stability of the indole

aromatic system.

Fragmentation Logic
Molecular Ion (

): 188.27 Da. In ESI(+), observed as

.

Base Peak (The "Signature"): The most facile fragmentation is the loss of the dimethylamine

radical or neutral dimethylamine, generating a resonance-stabilized 3-methyleneindolium

cation.
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Unsubstituted Gramine: Fragment at

130.[1]

4-Methylgramine: Fragment at

144 (Shifted by +14 Da due to the methyl group).
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Figure 2: Primary fragmentation pathway in ESI/EI Mass Spectrometry. The m/z 144 peak is

diagnostic for methyl-substituted gramine derivatives.

Infrared Spectroscopy (IR)
IR is used primarily for functional group verification and checking for water/salt formation

(broadening of amine bands).
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Frequency (

)
Intensity Assignment Structural Note

3400 - 3200 Broad/Med N-H Stretch

Indole N-H.

Broadening indicates

H-bonding.

2950 - 2750 Strong C-H Stretch

Mixed aromatic and

aliphatic

(methyl/methylene).

2820, 2770 Medium N-CH3 Stretch

"Bohlmann bands"

characteristic of

tertiary amines.

1620 - 1580 Medium C=C Stretch
Indole aromatic ring

breathing.

740 - 750 Strong C-H Out-of-Plane

1,2,3-trisubstituted

benzene ring

(confirming 4-

substitution).

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for proving the regiochemistry (4-methyl vs 5/6/7-methyl). The Peri-

Effect (steric compression between C4-Me and C3-CH2) is the key differentiator.

Proton ( ) NMR Analysis
Solvent: DMSO-

is recommended over

to clearly visualize the Indole N-H and prevent peak overlap in the aliphatic region.

Characteristic Shifts:

Indole N-H (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10.8 - 11.2 ppm): Broad singlet. Disappears with

shake.

Aromatic Region (

6.8 - 7.3 ppm):

You will observe only 3 aromatic protons on the benzene ring (H5, H6, H7).

Crucial Check: H4 is absent. In normal gramine, H4 is a doublet at ~7.6 ppm. Its absence

confirms substitution at this position.

H5 and H6 will show ortho-coupling (

).

C2-H (

7.1 - 7.2 ppm): Often a doublet (

) due to long-range coupling with NH.

Side Chain

(

3.6 - 3.8 ppm): Singlet. Note: This may be slightly deshielded compared to gramine due to
the C4-Me proximity.

N-Methyls (

2.1 - 2.3 ppm): Strong singlet (6H).

C4-Methyl (

2.6 - 2.8 ppm): Singlet (3H). Diagnostic: This is significantly downfield from a standard alkyl
methyl (~1.0 ppm) due to the aromatic ring current.

Carbon ( ) NMR Analysis
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C4 Shift: The C4 carbon will appear quaternary (no DEPT signal) and shifted downfield

(~130 ppm) compared to an unsubstituted C4 (~118 ppm).

C3 Shift: The C3 carbon (~110-115 ppm) is the attachment point of the side chain.

Assignment Workflow
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Identity Confirmed:
4-Methylgramine
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Figure 3: Step-by-step logic for interpreting the 1H NMR spectrum to rule out isomers.
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Experimental Protocols
NMR Sample Preparation
Objective: Obtain high-resolution spectra with resolved exchangeable protons.

Mass: Weigh 5-10 mg of the 4-methylgramine solid.

Solvent: Add 0.6 mL of DMSO-

(99.9% D). Note:

can be used, but acidic impurities in chloroform may cause line broadening of the amine.

Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR

tube.

Acquisition: Run standard 1H (16 scans) and 13C (256+ scans).

GC-MS Method (Purity Check)
Objective: Quantify unreacted 4-methylindole.

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Inlet: 250°C, Split 20:1.

Oven: 80°C (1 min)

20°C/min

280°C (5 min).

Detection: EI mode (70 eV).

Expectation: 4-methylindole elutes significantly earlier than 4-methylgramine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b063323?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

